molecular formula C15H13ClF4N2O2 B13674612 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride

Cat. No.: B13674612
M. Wt: 364.72 g/mol
InChI Key: XPVFCDKZMCAJAV-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride (CAS 1246467-93-5) is a quaternary ammonium salt widely used as a precursor for synthesizing fluorine-18 labeled prosthetic groups in positron emission tomography (PET) imaging. Its structure features a pyridinium core with a 2,3,5,6-tetrafluorophenoxy carbonyl group and a trimethylammonium substituent. This design enables efficient nucleophilic fluorination due to the electron-withdrawing tetrafluorophenoxy group and the quaternary ammonium leaving group . The chloride counterion distinguishes it from analogs with bromide or trifluoromethanesulfonate (triflate) counterions, which influence solubility and reactivity in radiochemical syntheses .

Properties

Molecular Formula

C15H13ClF4N2O2

Molecular Weight

364.72 g/mol

IUPAC Name

trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium;chloride

InChI

InChI=1S/C15H13F4N2O2.ClH/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;/h4-7H,1-3H3;1H/q+1;/p-1

InChI Key

XPVFCDKZMCAJAV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Initial Synthesis of the Pyridinyl Ester Intermediate

The synthesis begins with the formation of the 2,3,5,6-tetrafluorophenyl ester of 6-chloronicotinic acid, which is the precursor to the target quaternary ammonium salt.

  • Reagents and Conditions:

    • 6-Chloronicotinic acid (4.4 g, 27.9 mmol)
    • 2,3,5,6-Tetrafluorophenol (4.8 g, 28.9 mmol)
    • Solvent: 1,4-Dioxane (150 mL)
    • Coupling agent: N,N′-Dicyclohexylcarbodiimide (DCC) (5.7 g, 27.6 mmol)
    • Reaction: Stirred overnight at room temperature
  • Workup:

    • Removal of dicyclohexylurea by filtration
    • Evaporation of filtrate under vacuum
    • Purification by silica gel flash chromatography (hexane/dichloromethane 5:1 v/v)
  • Yield and Physical State:

    • White solid, 7.2 g, 84% yield
  • Characterization:

    • ^1H NMR (300 MHz, CDCl_3): δ 9.21–9.20 (m, 1H), 8.44–8.41 (m, 1H), 7.58–7.55 (m, 1H), 7.17–7.05 (m, 1H)
    • ^13C NMR (75.5 MHz, CDCl_3): δ 160.8, 157.6, 152.2, 148.2–147.8 (m), 144.8–144.5 (m), 142.7–142.4 (m), 140.6, 139.3–139.2 (m), 139.1–139.0 (m), 125.0, 122.6, 104.1 (t, J = 22.7 Hz)
    • ^19F NMR (282 MHz, CDCl_3): δ −138.21 to −138.31 (m, 2F), −152.40 to −152.56 (m, 2F)
    • Mass (ESI): m/z 305.9 [M + H]^+

This intermediate corresponds to the N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride precursor before quaternization.

Quaternization with Trimethylamine to Form the Ammonium Salt

  • Procedure:

    • The chloronicotinic ester intermediate is treated with a 1 M solution of trimethylamine in tetrahydrofuran (THF).
    • Reaction volume: 15 mL dry THF with 9.0 mL trimethylamine solution
    • Reaction time: Overnight at room temperature
    • Observation: Formation of a white precipitate within 10 minutes
  • Isolation:

    • Precipitate collected by filtration
    • Washed successively with cold diethyl ether and cold dichloromethane

This step converts the pyridine nitrogen into the N,N,N-trimethylpyridinium salt, replacing the chlorine atom at the 5-position with the trimethylammonium group, yielding the chloride salt form of the compound.

Anion Exchange to Trifluoromethanesulfonate (Triflate) Salt

The chloride counterion is exchanged with trifluoromethanesulfonate (triflate) to improve the compound’s suitability for nucleophilic fluorine-18 radiolabeling.

  • Reagents and Conditions:

    • The chloride salt is suspended in dichloromethane (CH2Cl2)
    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.7 mL, 9 mmol) is added dropwise over 10 minutes
    • The mixture is concentrated under reduced pressure
  • Purification:

    • Recrystallization from ethyl acetate (EtOAc)
  • Yield:

    • White solid, 0.9 g, 57% yield
  • Characterization:

    • ^1H NMR (300 MHz, CD_3OD): δ 9.42–9.41 (m, 1H), 8.95–8.92 (m, 1H), 8.28–8.25 (m, 1H), 7.63–7.51 (m, 1H), 3.74 (s, 9H)
  • Significance:

    • The anion exchange is critical to prevent interference by chloride ions during the subsequent nucleophilic incorporation of fluorine-18.
    • X-ray crystallography confirmed the complete replacement of chloride by triflate, ensuring high radiochemical yields in PET probe synthesis.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 6-Chloronicotinic acid + 2,3,5,6-tetrafluorophenol DCC, dioxane, RT, overnight Pyridin-2-yl ester intermediate 84 Purified by silica gel chromatography
2 Pyridin-2-yl ester intermediate 1 M Trimethylamine in THF, RT, overnight N,N,N-Trimethylpyridinium chloride salt Not specified White precipitate formed
3 N,N,N-Trimethylpyridinium chloride salt TMSOTf in CH2Cl2, RT, dropwise addition N,N,N-Trimethylpyridinium triflate salt 57 Confirmed by X-ray crystallography

Research Findings and Analytical Data

Structural Confirmation

  • X-ray crystallographic analysis of the triflate salt precursor confirmed the anion exchange and the molecular structure of the compound, validating the synthetic route and purity essential for radiolabeling applications.

Importance in Radiolabeling

  • The triflate salt form of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium serves as a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[^18F]-fluoronicotinate, a prosthetic group used for peptide radiolabeling.
  • Incomplete chloride removal results in poor incorporation of fluorine-18, reducing radiochemical yield and PET imaging efficacy.

Optimization Notes

  • The use of trimethylamine gas or solution ensures efficient quaternization.
  • The anion exchange with TMSOTf is essential and must be complete to avoid radiolabeling failures.
  • Purification by recrystallization improves product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The displacement of the chlorine atom with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include trimethylamine gas, nucleophilic fluorine-18, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions include radiolabeled peptides, which are used in PET imaging. These products are crucial for diagnostic imaging and targeted therapy in nuclear medicine .

Scientific Research Applications

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a precursor for radiolabeled peptides. These peptides bind to specific receptors in the body, allowing for targeted imaging and therapy. The molecular targets and pathways involved include peptide-binding receptors that are overexpressed on tumor cells, making it a valuable tool in cancer diagnosis and treatment .

Comparison with Similar Compounds

Counterion Variants

Key Compounds :

Chloride (Cl⁻) : Synthesized via reaction of the parent compound with trimethylamine in tetrahydrofuran (THF) .

Triflate (CF₃SO₃⁻) : Prepared by replacing chloride with trifluoromethanesulfonate via counterion exchange using trimethylsilyl triflate (TMSOTf) .

Bromide (Br⁻) : Generated using methods reported by Haskali et al. .

Comparison Table :

Property Chloride Triflate Bromide
Solubility Moderate in polar solvents High in acetonitrile/tert-butanol mixtures Similar to chloride
Reactivity Lower radiochemical yields due to incomplete anion exchange High reactivity; enables fluorination at room temperature Comparable to chloride
Synthetic Yield ~58% (combined steps) >75% conversion in 1 min Not explicitly reported
Applications Limited due to impurity risks Preferred for automated, high-yield 18F-labeling Used in peptide synthesis

Key Findings :

  • The triflate variant outperforms chloride in radiochemical yield and reaction speed due to its superior leaving group properties and stability. Incomplete chloride-to-triflate substitution reduces yields by introducing competing anions .
  • Bromide derivatives are less commonly reported but serve similar roles in peptide radiolabeling .

Substituent Modifications

Tetrafluorophenoxy vs. Nitrophenoxy:

  • Tetrafluorophenoxy (Target Compound): The electron-withdrawing fluorine atoms enhance electrophilicity, facilitating nucleophilic 18F substitution. This group is critical for rapid fluorination at room temperature .
  • Nitrophenoxy (Analog): The nitro group (e.g., in N,N,N-trimethyl-5-((4-nitrophenoxy)carbonyl)pyridin-2-aminium triflate) offers stronger electron withdrawal but may increase hydrolysis susceptibility, leading to byproducts .

Comparison Table :

Property Tetrafluorophenoxy Nitrophenoxy
Electron Effect Moderate electron withdrawal Strong electron withdrawal
Hydrolysis Stability High; minimal byproducts Prone to hydrolysis; requires careful handling
Synthetic Utility Preferred for 18F-labeling Limited due to instability

Structural Analogs in Radiochemistry

Methoxy-Substituted Analog (TFP-OMe-OFT) :

  • Replaces the trimethylammonium group with a methoxy substituent. This modification reduces leaving group efficiency, resulting in lower fluorination yields compared to quaternary ammonium precursors .

Comparison with Target Compound :

Property Target Compound (Trimethylammonium) TFP-OMe-OFT (Methoxy)
Leaving Group Ability High; facilitates 18F substitution Moderate; slower reaction kinetics
Radiochemical Yield >75% ~50% (reported for similar systems)

Radiochemical Efficiency

  • Triflate Precursor : Achieves >75% conversion to 18F-labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester in 1 minute at room temperature, bypassing azeotropic drying .
  • Chloride Precursor : Requires elevated temperatures (40–100°C) and longer reaction times, yielding <60% due to competing anions .

Clinical Relevance

  • The triflate variant is integral to automated synthesis of PET tracers like [18F]PSMA-1007 for prostate cancer imaging .
  • Chloride and bromide derivatives are used in research settings but face challenges in scalability and purity .

Biological Activity

N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium chloride, also known as PyTFP, is a compound that has garnered attention in the field of medicinal chemistry and radiopharmaceutical development. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

  • IUPAC Name : N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium chloride
  • Molecular Formula : C16H13F7N2O5S
  • Molecular Weight : 478.35 g/mol
  • CAS Number : 1246467-94-6

The synthesis of this compound typically involves the reaction of pyridinyl compounds with tetrafluorophenyl derivatives. This compound serves as a precursor for the synthesis of radiolabeled peptides used in positron emission tomography (PET), which is critical in nuclear medicine for imaging purposes.

The mechanism of action is primarily linked to its ability to form stable amide bonds with biomolecules. This property enhances the incorporation of fluorine isotopes into peptides, facilitating their use as imaging probes in PET scans .

Radiolabeling Applications

One of the most significant biological activities of PyTFP is its use in radiolabeling peptides. The incorporation of fluorine-18 into biomolecules allows for enhanced imaging capabilities in PET scans. The low lipophilicity of the fluoropyridine moiety minimizes non-specific binding and promotes renal excretion, making it a favorable choice for radiopharmaceutical development .

Case Studies

  • Radiolabeling Peptides :
    • A study demonstrated the successful use of PyTFP as a prosthetic group for radiolabeling peptides. The incorporation of fluorine-18 facilitated high radiochemical yields essential for effective imaging in PET .
  • Inhibition Studies :
    • Although direct studies on PyTFP's inhibition mechanisms are scarce, related compounds have shown promising results in inhibiting bacterial secretion systems. For example, certain derivatives were found to downregulate key activators in pathogenic bacteria without completely inhibiting their secretion pathways .

Data Summary

PropertyValue
Molecular FormulaC16H13F7N2O5S
Molecular Weight478.35 g/mol
CAS Number1246467-94-6
Antimicrobial ActivityPotential (similar compounds)
ApplicationRadiolabeling in PET

Q & A

Q. What are common synthetic routes for N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride?

The synthesis typically involves coupling 2,3,5,6-tetrafluorophenol with a pyridinium precursor under anhydrous conditions. Key steps include nucleophilic substitution at the pyridine ring, followed by quaternization of the tertiary amine using methyl chloride. Reaction optimization often requires strict control of temperature (0–5°C for quaternization) and anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the tetrafluorophenoxy carbonyl group. Purification is achieved via recrystallization or flash chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 1H^{1}\text{H} NMR, is critical for confirming the fluorinated aromatic and pyridinium moieties. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight. X-ray crystallography is employed to resolve structural ambiguities, especially for confirming regioselectivity in fluorinated systems .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a precursor for positron emission tomography (PET) radiotracers, such as 2,3,5,6-tetrafluorophenyl 6-[18F^{18}\text{F}]-fluoronicotinate. Its tetrafluorophenoxy group enhances electrophilicity, facilitating 18F^{18}\text{F}-labeling for imaging biomarkers targeting neuroreceptors or enzymes .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energetically favorable pathways. For example, computational modeling can optimize the coupling reaction between tetrafluorophenol and the pyridine precursor by evaluating steric and electronic effects of substituents. This reduces trial-and-error experimentation and accelerates reaction design .

Q. What challenges arise in X-ray crystallography due to its fluorinated structure, and how are they addressed?

Fluorine atoms create weak electron density gradients, complicating crystal packing and diffraction resolution. To mitigate this, recrystallization in polar aprotic solvents (e.g., acetonitrile/ethyl acetate mixtures) at controlled cooling rates improves crystal quality. High-flux synchrotron radiation sources enhance data collection for low-symmetry crystals .

Q. How do the electron-withdrawing effects of tetrafluorophenoxy groups influence its reactivity in nucleophilic substitutions?

The tetrafluorophenoxy carbonyl group strongly activates the pyridinium ring toward nucleophilic attack, particularly at the 6-position. This is critical for 18F^{18}\text{F}-radiolabeling, where the electron-deficient pyridinium center facilitates fluoride ion displacement. Kinetic studies using stopped-flow spectroscopy or computational simulations (e.g., Marcus theory) quantify these effects .

Q. How should researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies (e.g., hydrolysis rates) may arise from differences in solvent systems or trace moisture. Methodological solutions include:

  • Conducting accelerated stability tests under controlled humidity (using Karl Fischer titration).
  • Comparing degradation pathways via LC-MS/MS to identify hydrolysis byproducts.
  • Applying multivariate analysis (e.g., Design of Experiments) to isolate critical degradation factors .

Q. What advanced separation techniques are effective for purifying this compound from synthetic byproducts?

High-performance liquid chromatography (HPLC) with pentafluorophenyl (PFP) stationary phases improves resolution of fluorinated analogs. For scale-up, simulated moving bed (SMB) chromatography or membrane-based separation (e.g., nanofiltration) reduces solvent use. Mass-directed purification is recommended for isolating low-abundance intermediates .

Q. What safety protocols are critical when handling this compound in radiochemistry applications?

While the compound itself is non-radioactive, its 18F^{18}\text{F}-derivatives require stringent radiation safety measures:

  • Use lead-shielded synthesis modules for 18F^{18}\text{F}-labeling.
  • Monitor airborne particulates via real-time gamma counters.
  • Implement ALARA (As Low As Reasonably Achievable) principles during dose preparation .

Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

Ultra-high-performance LC (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) quantifies non-UV-active impurities. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual metal catalysts (e.g., Pd from coupling reactions) .

Methodological Resources

  • Synthesis Optimization : Computational reaction path searches (ICReDD methodologies) .
  • Structural Analysis : Synchrotron X-ray crystallography protocols .
  • Stability Testing : ASTM E2456-21 guidelines for accelerated stability studies .

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